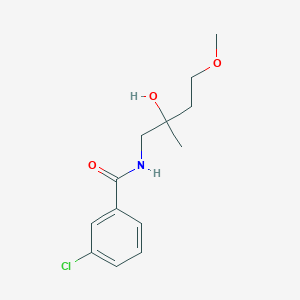

3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVYVERNMUIKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-4-methoxy-2-methylbutylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Biological Activities and Therapeutic Applications

Research indicates that 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide may exhibit significant biological activity, particularly as an enzyme inhibitor or receptor modulator. Its potential therapeutic effects are being explored in several contexts:

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

- Antiviral Activity : Similar compounds within the benzamide family have shown antiviral properties, particularly against viruses like Hepatitis B. The mechanism often involves increasing intracellular levels of specific proteins that inhibit viral replication .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-4-methoxy-2-methylbutylamine. This reaction is generally carried out in the presence of a base such as triethylamine within an organic solvent like dichloromethane. The reaction conditions are optimized for both laboratory and industrial applications to enhance yield and efficiency.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it's beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide | Similar benzamide structure with different chlorine position | Potentially different biological activity |

| 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide | Contains a cyano group instead of a chloro group | May exhibit different reactivity patterns |

| 5-Chloro-2-hydroxy-N-(3-methyl-butyl)-benzamide | Variations in side chains and functional groups | Distinct pharmacological properties |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities not present in similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological implications of benzamide derivatives similar to this compound:

- Antiviral Research : A study explored the antiviral effects of N-phenylbenzamide derivatives against Hepatitis B virus, highlighting their mechanism involving intracellular protein modulation . This suggests that similar mechanisms could be investigated for this compound.

- Enzyme Inhibition Studies : Research has indicated that benzamide derivatives can act as effective enzyme inhibitors, which could be relevant for developing therapeutic agents targeting specific pathways involved in disease processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Structural and Crystallographic Analysis

Hydrogen Bonding and Crystal Packing

- 3-Chloro-N-(2-nitrophenyl)benzamide : Forms C(7) chains via C–H···O interactions (distance = 3.943 Å) along the [010] direction. The amide group is nearly planar (r.m.s. deviation = 0.016 Å) .

- 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide: Exhibits N–H···O and C–H···O hydrogen bonds, forming 1D chains. The central thiourea segment adopts a planar conformation .

- 3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide : Shows electron delocalization in the amide fragment (C–O = 1.242 Å, C–N = 1.333 Å) and intermolecular O–H···O/N–H···O bonds .

Table 2: Selected Crystallographic Parameters

Physicochemical Properties

Biological Activity

3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is an organic compound belonging to the class of benzamides, characterized by a chloro group, hydroxy group, and methoxy group. This compound has garnered interest in the scientific community for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-4-methoxy-2-methylbutylamine in the presence of a base such as triethylamine in dichloromethane. The reaction yields the desired product after purification through column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact pathways involved are context-dependent and require further investigation to elucidate fully .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of benzamides have shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong inhibitory effects on cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 3.7 |

| Compound B | MCF-7 | 1.2 |

| Compound C | HEK 293 | 5.3 |

These findings suggest that modifications to the benzamide structure can enhance anticancer activity, warranting further exploration of this compound in cancer therapy.

Case Studies

- Antiproliferative Effects : A study evaluating various benzamide derivatives found that compounds with similar structural features to this compound exhibited significant antiproliferative activity across different cancer cell lines, underscoring the importance of functional groups in enhancing biological efficacy .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may interfere with specific enzyme pathways involved in tumor growth and proliferation, although more detailed studies are required to confirm these effects and elucidate mechanisms .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide?

Answer: The synthesis typically involves coupling a benzoic acid derivative (e.g., 3-chlorobenzoic acid) with an amine-containing intermediate. Key steps include:

- Coupling Reaction : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions .

- Solvent System : Polar aprotic solvents (e.g., dichloromethane or dimethylformamide) are preferred for solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization is commonly employed to isolate the product .

Q. What spectroscopic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the structure, particularly the hydroxy, methoxy, and benzamide moieties .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .

- UV-Vis and Fluorescence : Used to study electronic properties; fluorescence intensity can be pH-dependent (e.g., peaks at λex/λem = 280/340 nm under neutral conditions) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step protocols?

Answer: Key strategies include:

- Temperature Control : Maintain sub-zero temperatures during coupling to prevent racemization or decomposition .

- Catalyst Selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency in reduction steps .

- Reagent Ratios : Stoichiometric excess (1.2–1.5 equiv) of the amine component improves coupling efficiency .

- Table 1 : Comparison of synthesis conditions from literature:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | DCC, DMAP, -50°C | 75 | |

| Hydrogenation | Pd/C, H2, RT | 82 | |

| Purification | Column chromatography (SiO2) | 90+ |

Q. What are the challenges in analyzing its crystal structure and intermolecular interactions?

Answer:

- Hydrogen Bonding : Intramolecular H-bonds (e.g., between hydroxy and carbonyl groups) complicate crystallization. X-ray diffraction studies reveal packing patterns influenced by N–H···O and C–H···O interactions .

- Solvent Effects : Polar solvents like ethanol promote crystal growth but may trap solvent molecules in the lattice .

- Thermal Stability : Differential scanning calorimetry (DSC) is recommended to assess decomposition temperatures before crystallization attempts .

Q. How does this compound interact with biological targets such as kinases or bacterial enzymes?

Answer:

- Enzyme Inhibition : Analogous benzamides inhibit MAP kinase 1 (IC50 ~ 50 nM) by competing with ATP binding .

- Antibacterial Activity : Trifluoromethyl-substituted derivatives target bacterial PPTases (e.g., AcpS), disrupting fatty acid biosynthesis (MIC = 2–8 µg/mL against S. aureus) .

- Assay Design : Use in vitro kinase assays (radiolabeled ATP) or bacterial growth inhibition studies with LB broth and spectrophotometric OD600 measurements .

Q. How do pH and solvent systems affect its stability and fluorescence properties?

Answer:

- pH Sensitivity : Fluorescence intensity peaks at pH 7–8 due to deprotonation of the hydroxy group; acidic conditions (pH < 4) quench fluorescence .

- Solvent Stability : Stable in DMSO and ethanol for >6 months at -20°C. Avoid aqueous buffers with high ionic strength to prevent aggregation .

Q. Key Considerations for Methodological Reproducibility

- Contradictions in Synthesis : While DCC is widely used , alternative coupling agents (e.g., EDCI) may improve yields for sterically hindered intermediates .

- Biological Assay Variability : Use positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.